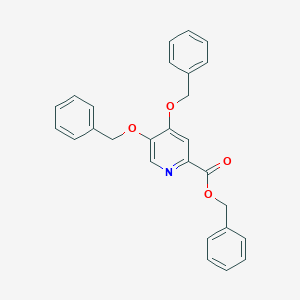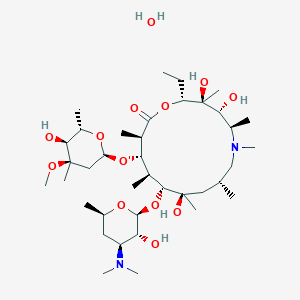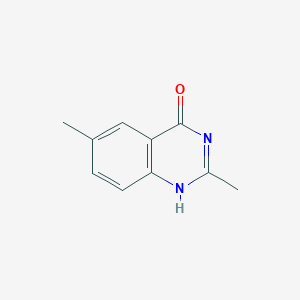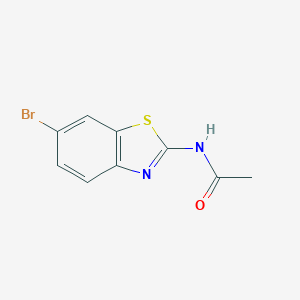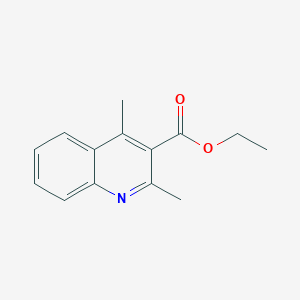
5-Amino-1,3-dimethyl-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1,3-dimethyl-2,4-imidazolidinedione, also known as AIDMI, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is widely used as a reagent in organic synthesis, and its unique properties make it an attractive candidate for research in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of 5-Amino-1,3-dimethyl-2,4-imidazolidinedione is not yet fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, this compound has been shown to reduce the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which play a role in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-Amino-1,3-dimethyl-2,4-imidazolidinedione is its ease of synthesis, which makes it readily available for use in laboratory experiments. Additionally, this compound exhibits high stability and low toxicity, making it a safe and reliable reagent. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 5-Amino-1,3-dimethyl-2,4-imidazolidinedione. One area of interest is the development of novel anti-inflammatory drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases. Finally, research on the synthesis of this compound derivatives may lead to the discovery of compounds with improved solubility and bioavailability.
Métodos De Síntesis
The synthesis of 5-Amino-1,3-dimethyl-2,4-imidazolidinedione involves the reaction of 2,4-thiazolidinedione with methylamine in the presence of a catalyst such as sodium ethoxide or sodium methoxide. The reaction yields this compound as a white crystalline powder with a melting point of 209-211°C.
Aplicaciones Científicas De Investigación
5-Amino-1,3-dimethyl-2,4-imidazolidinedione has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory properties and has been proposed as a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Número CAS |
10319-64-9 |
|---|---|
Fórmula molecular |
C5H9N3O2 |
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
5-amino-1,3-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C5H9N3O2/c1-7-3(6)4(9)8(2)5(7)10/h3H,6H2,1-2H3 |
Clave InChI |
WTJDTBSTWYXUHH-UHFFFAOYSA-N |
SMILES |
CN1C(C(=O)N(C1=O)C)N |
SMILES canónico |
CN1C(C(=O)N(C1=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



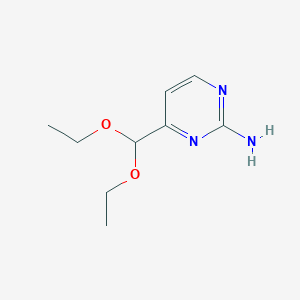


![2,3,4,5-Tetrahydro-N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepin-5-amine](/img/structure/B177704.png)

